molecular formula C9H15I B13518279 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane

1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B13518279
M. Wt: 250.12 g/mol
InChI Key: IAWHOVSUHIUMIL-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, characterized by its unique three-dimensional structure. This compound features an iodine atom and a butan-2-yl group attached to the bicyclo[1.1.1]pentane framework, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of iodine to a pre-formed bicyclo[1.1.1]pentane derivative. This can be achieved through the use of radical initiators such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for precise control over reaction conditions and improved safety when handling reactive intermediates. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Formation of azido derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine and butan-2-yl groups. These functional groups can engage in various chemical interactions, such as hydrogen bonding or van der Waals forces, influencing the compound’s reactivity and binding affinity. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance the compound’s stability and specificity in binding to target molecules.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, lacking the iodine and butan-2-yl groups.

    1-Iodobicyclo[1.1.1]pentane: Similar structure but without the butan-2-yl group.

    1-(Butan-2-yl)bicyclo[1.1.1]pentane: Lacks the iodine atom.

Uniqueness: 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane stands out due to the presence of both the iodine and butan-2-yl groups, which confer unique reactivity and potential applications. The combination of these functional groups with the bicyclo[1.1.1]pentane core enhances its versatility in chemical synthesis and its potential as a bioisostere in drug design.

Properties

Molecular Formula

C9H15I

Molecular Weight

250.12 g/mol

IUPAC Name

1-butan-2-yl-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C9H15I/c1-3-7(2)8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3

InChI Key

IAWHOVSUHIUMIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C12CC(C1)(C2)I

Origin of Product

United States

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